molecular formula C17H15ClFN3O3S B6428198 2-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile CAS No. 2034432-68-1

2-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile

Cat. No.: B6428198
CAS No.: 2034432-68-1
M. Wt: 395.8 g/mol
InChI Key: WRVQWISSVVDQET-UHFFFAOYSA-N
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Description

This compound features a pyridine-4-carbonitrile core linked via an ether bond to a piperidin-3-yl group, which is further substituted with a 3-chloro-4-fluorobenzenesulfonyl moiety. The sulfonyl group enhances electrophilicity, while the chloro and fluoro substituents likely influence steric and electronic properties, impacting solubility and binding interactions.

Properties

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O3S/c18-15-9-14(3-4-16(15)19)26(23,24)22-7-1-2-13(11-22)25-17-8-12(10-20)5-6-21-17/h3-6,8-9,13H,1-2,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVQWISSVVDQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile is a synthetic compound that belongs to the class of quinoxaline derivatives. Its unique structural features suggest potential for diverse biological activities, making it a candidate for further research in medicinal chemistry. This article provides an overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The molecular formula of this compound is C₁₆H₁₇ClFN₃O₃S, with a molecular weight of approximately 385.8 g/mol. The compound includes:

  • Quinoxaline ring : Known for various biological activities.
  • Piperidine moiety : Enhances interaction with biological targets.
  • Sulfonyl group : May facilitate covalent bonding with nucleophilic sites on proteins.

Antitumor Activity

Quinoxaline derivatives have been extensively studied for their antitumor properties. Research indicates that the presence of halogen substituents and sulfonamide groups can enhance the cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar compounds exhibited significant inhibition of tumor growth in xenograft models, suggesting that this compound may also possess similar antitumor efficacy .

Anticonvulsant Properties

The anticonvulsant potential of quinoxaline derivatives has been documented in several studies. A notable case study involving a related compound showed a marked reduction in seizure frequency in animal models, attributed to modulation of neurotransmitter systems . The structural features of this compound may confer similar benefits.

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives are well-established. Compounds with structural similarities have shown effectiveness against a range of bacterial strains, including resistant pathogens. Preliminary data suggest that this compound may exhibit comparable antimicrobial activity, warranting further investigation .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the quinoxaline core may interact with various biological targets through:

  • Covalent Bonding : The sulfonamide group may form covalent bonds with nucleophilic sites on proteins.
  • Hydrogen Bonding : The presence of nitrogen atoms in the piperidine and quinoxaline rings allows for hydrogen bonding interactions.
  • π-stacking Interactions : The planar structure may facilitate π-stacking interactions with nucleic acids or other biomolecules.

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesBiological Activity
2-[1-(2-Fluorobenzenesulfonyl)piperidin-4-YL]-1,3-benzothiazoleBenzothiazole ring; piperidine structureAnticancer activity
3-Chloro-4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridineMethoxy group; pyridine ringAntimicrobial properties
4-(3-Chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholineMorpholine ring; sulfonamide structureEnzyme inhibition

Case Studies

Several case studies have reported on compounds related to this compound:

  • Antitumor Efficacy : A study demonstrated that a structurally similar quinoxaline derivative significantly inhibited tumor cell proliferation in vitro and reduced tumor volume in vivo models .
  • Anticonvulsant Effects : In another study, a related piperidine compound was shown to decrease seizure activity in rodent models, highlighting the potential anticonvulsant properties of this class of compounds .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Molecular Weight Synthesis Conditions
Target Compound C₁₇H₁₄ClFN₂O₃S* 3-Chloro-4-fluorobenzenesulfonyl, pyridine-4-carbonitrile, piperidin-3-yloxy ~392.8 g/mol† Not specified (inferred: ethanol/piperidine )
3-Methoxy-2-[(3R,6R)-6-methyl-1-(2-(2H-triazol-2-yl)phenyl)carbonylpiperidin-3-yl]oxy-pyridine-4-carbonitrile C₂₃H₂₁N₅O₃S Triazolylphenyl carbonyl, methoxy, methylpiperidine 447.51 g/mol Methanol, tetrabutylammonium methoxide, 50–60°C
4'-(3-Piperidin-1-yl-pyrrolidine-1-sulfonyl)-biphenyl-4-carbonitrile C₂₂H₂₃N₃O₂S Biphenyl-4-carbonitrile, pyrrolidine-sulfonyl 393.50 g/mol Not specified
2-{[1-(1-Methyl-1H-triazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile C₁₆H₁₈N₆O₂ 1-Methyl-triazole carbonyl, piperidin-3-ylmethoxy 326.35 g/mol Not specified
Key Observations:
  • Sulfonyl vs. Carbonyl Groups : The target compound’s benzenesulfonyl group may confer greater metabolic stability compared to triazole-carbonyl analogs (e.g., ), as sulfonyl groups are less prone to enzymatic hydrolysis.
  • Stereochemical Considerations : Piperidine stereochemistry (e.g., 3R,6R in ) is critical for binding in chiral environments, though the target compound’s stereochemical details are unspecified.

Spectroscopic Characterization

All compounds in the evidence were characterized via IR (confirming nitrile C≡N stretches ~2200 cm⁻¹), ¹H/¹³C NMR (resolving piperidine/pyridine protons), and mass spectrometry (validating molecular ions) . The target compound’s benzenesulfonyl group would exhibit distinct S=O IR stretches (~1350–1150 cm⁻¹) and aromatic splitting patterns in NMR.

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